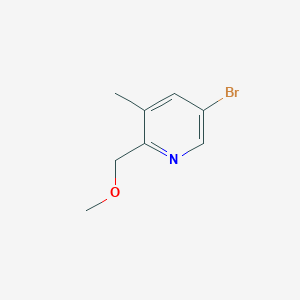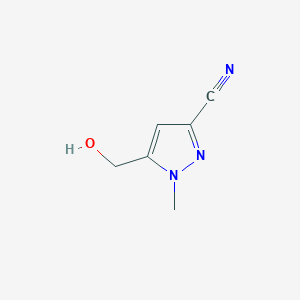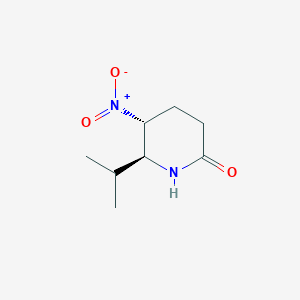
(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones This compound is characterized by the presence of a nitro group at the 5th position and an isopropyl group at the 6th position on the piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one typically involves the nitration of a suitable piperidinone precursor. One common method involves the following steps:
Starting Material: The synthesis begins with a piperidinone derivative.
Nitration: The piperidinone is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position.
Isopropylation: The nitrated piperidinone is then treated with isopropyl halide in the presence of a base such as potassium carbonate to introduce the isopropyl group at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (5R,6S)-5-amino-6-(propan-2-yl)piperidin-2-one.
Substitution: Formation of various substituted piperidinones depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.
Scientific Research Applications
(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(5R,6S)-5-nitro-6-methylpiperidin-2-one: Similar structure but with a methyl group instead of an isopropyl group.
(5R,6S)-5-nitro-6-ethylpiperidin-2-one: Similar structure but with an ethyl group instead of an isopropyl group.
(5R,6S)-5-nitro-6-(tert-butyl)piperidin-2-one: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to differences in the compound’s interactions with molecular targets compared to its analogs.
Properties
Molecular Formula |
C8H14N2O3 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(5R,6S)-5-nitro-6-propan-2-ylpiperidin-2-one |
InChI |
InChI=1S/C8H14N2O3/c1-5(2)8-6(10(12)13)3-4-7(11)9-8/h5-6,8H,3-4H2,1-2H3,(H,9,11)/t6-,8+/m1/s1 |
InChI Key |
ZOLKRALPGCLQMS-SVRRBLITSA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@@H](CCC(=O)N1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C1C(CCC(=O)N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


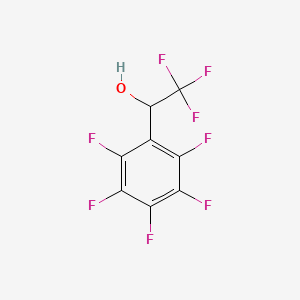
![1-(3,4-Dimethoxyphenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B15045977.png)
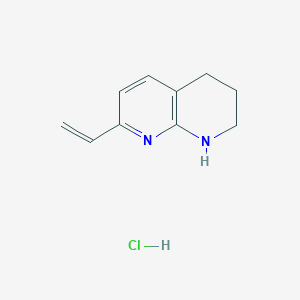
![[(2S,3S)-3-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B15045991.png)


![tert-butyl N-{3-[(2R,3R)-3-methylpiperidin-2-yl]propyl}carbamate](/img/structure/B15046007.png)

![(2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one](/img/structure/B15046019.png)
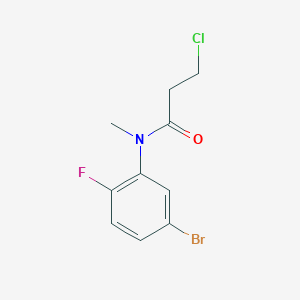
![8-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15046030.png)

